molecular formula C18H22N4O3S2 B11369460 4-methyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11369460
M. Wt: 406.5 g/mol
InChI Key: OLANVSDMJSKDGJ-UHFFFAOYSA-N
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Description

4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiophene ring, a thiadiazole ring, and an oxolane moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzothiophene and thiadiazole intermediates. The key steps include:

    Formation of Benzothiophene Intermediate: This step involves the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions to form the benzothiophene ring.

    Synthesis of Thiadiazole Ring: The thiadiazole ring is typically synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, such as ethyl chloroformate, under acidic conditions.

    Coupling of Intermediates: The benzothiophene and thiadiazole intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: These compounds share the benzothiophene ring structure and may have similar biological activities.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring may exhibit similar chemical reactivity and biological properties.

    Oxolane Derivatives: These compounds contain the oxolane moiety and may have similar chemical and physical properties.

The uniqueness of 4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N4O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

4-methyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C18H22N4O3S2/c1-10-15(27-22-21-10)17(24)20-18-14(12-6-2-3-7-13(12)26-18)16(23)19-9-11-5-4-8-25-11/h11H,2-9H2,1H3,(H,19,23)(H,20,24)

InChI Key

OLANVSDMJSKDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

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